Cas no 1205749-29-6 (3-(Azetidin-3-yl)propanenitrile)

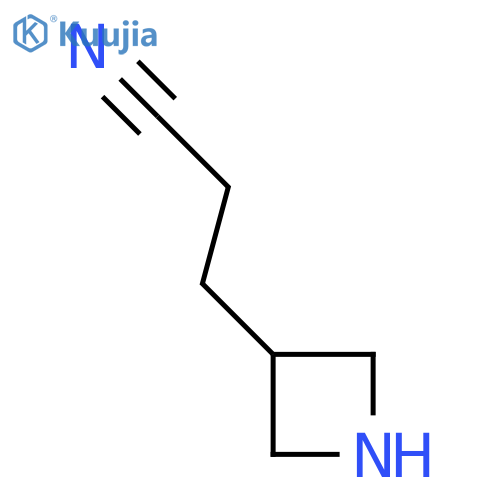

1205749-29-6 structure

商品名:3-(Azetidin-3-yl)propanenitrile

CAS番号:1205749-29-6

MF:C6H10N2

メガワット:110.157001018524

CID:5017208

3-(Azetidin-3-yl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(azetidin-3-yl)propanenitrile

- SB22680

- 3-(Azetidin-3-yl)propanenitrile

-

- インチ: 1S/C6H10N2/c7-3-1-2-6-4-8-5-6/h6,8H,1-2,4-5H2

- InChIKey: WLWYNSFXYYVMPO-UHFFFAOYSA-N

- ほほえんだ: N1CC(CCC#N)C1

計算された属性

- せいみつぶんしりょう: 110.084398327 g/mol

- どういたいしつりょう: 110.084398327 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 110.16

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 35.8

3-(Azetidin-3-yl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-500MG |

3-(azetidin-3-yl)propanenitrile |

1205749-29-6 | 95% | 500MG |

¥ 2,560.00 | 2023-03-15 | |

| Enamine | EN300-4248282-0.25g |

3-(azetidin-3-yl)propanenitrile |

1205749-29-6 | 0.25g |

$1156.0 | 2023-05-25 | ||

| Enamine | EN300-4248282-5.0g |

3-(azetidin-3-yl)propanenitrile |

1205749-29-6 | 5g |

$3645.0 | 2023-05-25 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-100mg |

3-(azetidin-3-yl)propanenitrile |

1205749-29-6 | 95% | 100mg |

¥1155.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-1g |

3-(azetidin-3-yl)propanenitrile |

1205749-29-6 | 95% | 1g |

¥3201.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-250mg |

3-(azetidin-3-yl)propanenitrile |

1205749-29-6 | 95% | 250mg |

¥1538.0 | 2024-04-25 | |

| Ambeed | A260732-1g |

3-(Azetidin-3-yl)propanenitrile |

1205749-29-6 | 98% | 1g |

$570.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549337-1g |

3-(Azetidin-3-yl)propanenitrile |

1205749-29-6 | 98% | 1g |

¥4945.00 | 2024-08-09 | |

| Enamine | EN300-4248282-0.5g |

3-(azetidin-3-yl)propanenitrile |

1205749-29-6 | 0.5g |

$1207.0 | 2023-05-25 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-1G |

3-(azetidin-3-yl)propanenitrile |

1205749-29-6 | 95% | 1g |

¥ 3,201.00 | 2023-03-15 |

3-(Azetidin-3-yl)propanenitrile 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1205749-29-6 (3-(Azetidin-3-yl)propanenitrile) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1205749-29-6)3-(Azetidin-3-yl)propanenitrile

清らかである:99%

はかる:1g

価格 ($):513.0